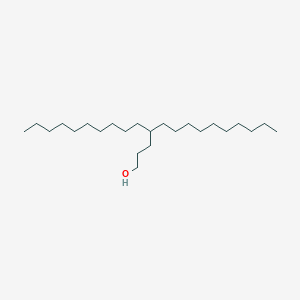

4-Decyltetradecan-1-ol

Descripción

Propiedades

IUPAC Name |

4-decyltetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBESQQWDXVCPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Decyltetradecan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Decyltetradecan-1-ol, a branched-chain fatty alcohol. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and research applications.

Chemical and Physical Properties

4-Decyltetradecan-1-ol, with the CAS number 123613-13-8, is a long-chain branched fatty alcohol.[1][2][3][4][5] While specific experimental data for this particular isomer is limited in publicly available literature, its properties can be estimated based on data for similar long-chain branched alcohols and general chemical principles.

Table 1: Physicochemical Properties of 4-Decyltetradecan-1-ol

| Property | Value | Source |

| CAS Number | 123613-13-8 | [2][3][4][5] |

| Molecular Formula | C24H50O | [2] |

| Molecular Weight | 354.65 g/mol | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [5] |

| Boiling Point | 406.7 ± 13.0 °C at 760 mmHg | [5] |

| Flash Point | 135.3 ± 7.9 °C | |

| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 11.32 | [5] |

| Index of Refraction | 1.455 | [5] |

Synthesis and Experimental Protocols

The synthesis of 4-Decyltetradecan-1-ol can be achieved through the Guerbet reaction, a self-condensation of alcohols at elevated temperatures in the presence of a catalyst and a base.[6][7][8][9] This reaction facilitates the dimerization of a primary alcohol to form a β-alkylated dimer alcohol.[9]

General Synthesis via Guerbet Reaction

A plausible synthetic route to 4-Decyltetradecan-1-ol involves the Guerbet condensation of lauryl alcohol (1-dodecanol).

Experimental Protocol:

-

Reactant Preparation: A mixture of lauryl alcohol, a strong base (e.g., sodium tert-butoxide), and a suitable catalyst (e.g., a platinum or iridium-based catalyst) is prepared in a reaction vessel.[6][8]

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 180°C to 250°C. The reaction can be carried out at atmospheric or elevated pressure.[6][8][9]

-

Water Removal: Water is formed as a byproduct of the condensation and dehydration steps and is continuously removed to drive the reaction towards the product.[6][8]

-

Product Separation: Upon completion, the reaction mixture is cooled, and the desired 4-Decyltetradecan-1-ol is separated from unreacted starting materials and byproducts through techniques such as distillation or chromatography.[6]

Caption: General workflow for the synthesis of 4-Decyltetradecan-1-ol via the Guerbet reaction.

Analytical Methods

The characterization and quantification of long-chain branched alcohols like 4-Decyltetradecan-1-ol typically involve chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol:

-

Sample Preparation: The sample containing 4-Decyltetradecan-1-ol is dissolved in a suitable organic solvent. Derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, may be performed to improve chromatographic performance.[10]

-

GC Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for separating long-chain alcohols.

-

MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection, providing a mass spectrum that can be used for structural elucidation and identification.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds.[11]

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18). A mobile phase gradient is often employed for optimal separation.

-

Detection: Detection can be achieved using various detectors, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic triplet for the terminal methyl groups, a complex multiplet for the numerous methylene (-CH2-) groups in the long alkyl chains, a multiplet for the methine (-CH-) proton at the branch point, and a multiplet for the methylene group attached to the hydroxyl group (-CH2OH). The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the terminal methyl carbons, a series of signals for the methylene carbons in the alkyl chains, a signal for the methine carbon at the branch point, and a signal for the carbon bearing the hydroxyl group.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak (M+). The fragmentation pattern would be characterized by a series of peaks corresponding to the loss of alkyl fragments.

Biological Activity and Signaling Pathways

There is currently a lack of specific research in the public domain detailing the biological activity or the involvement of 4-Decyltetradecan-1-ol in cellular signaling pathways. However, other long-chain fatty alcohols have been investigated for various biological activities. For instance, 1-tetradecanol has been reported to possess antibacterial and anti-inflammatory properties.[12][13] Research on the bioactivity of tetradecane, a related hydrocarbon, suggests potential antimicrobial and antifungal properties.[14]

Given the structural similarity, it is plausible that 4-Decyltetradecan-1-ol may exhibit some biological activity. Further research is warranted to explore its potential as a bioactive compound, particularly in areas such as antimicrobial activity, anti-inflammatory effects, or as a modulator of lipid signaling pathways.

Caption: A proposed logical workflow for the investigation of the biological properties of 4-Decyltetradecan-1-ol.

Safety and Handling

Specific safety data for 4-Decyltetradecan-1-ol is not extensively documented. However, based on the safety information for similar long-chain alcohols like 1-tetradecanol, the following precautions should be observed:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Hazards: May cause skin and eye irritation. Long-chain alcohols can be toxic to aquatic life with long-lasting effects.[15]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

4-Decyltetradecan-1-ol is a long-chain branched fatty alcohol with potential applications in various research and industrial fields. While specific experimental data for this isomer is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The outlined synthetic and analytical protocols offer a foundation for laboratory work. A significant knowledge gap exists regarding its biological activity, presenting an opportunity for future research to uncover novel properties and applications for this molecule.

References

- 1. 123613-13-8(4-Decyl-1-tetradecanol) | Kuujia.com [pt.kuujia.com]

- 2. scbt.com [scbt.com]

- 3. 123613-13-8|4-Decyltetradecan-1-ol|BLD Pharm [bldpharm.com]

- 4. 123613-13-8 CAS Manufactory [m.chemicalbook.com]

- 5. 4-Decyl-1-tetradecanol | CAS#:123613-13-8 | Chemsrc [chemsrc.com]

- 6. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 7. aocs.org [aocs.org]

- 8. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 9. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 10. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 11. Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 15. fishersci.com [fishersci.com]

- 16. chemos.de [chemos.de]

Introduction: The Isomers of Decyltetradecan-1-ol

An In-depth Technical Guide to the Synthesis of Decyltetradecan-1-ol Isomers

This technical guide provides a comprehensive overview of the synthesis methods for decyltetradecan-1-ol, with a primary focus on the industrially significant 2-decyltetradecan-1-ol and a proposed synthetic route for the less common 4-decyltetradecan-1-ol isomer. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the preparation of these long-chain branched primary alcohols.

Decyltetradecan-1-ol (C₂₄H₅₀O) is a branched-chain primary alcohol. While the user's query specifies "4-Decyltetradecan-1-ol," it is crucial to note that the most extensively documented and commercially produced isomer is 2-Decyltetradecan-1-ol . This isomer is a member of the Guerbet alcohols, which are β-alkylated primary alcohols. The synthesis of 2-Decyltetradecan-1-ol is well-established through the Guerbet reaction.

Information on the specific synthesis of 4-Decyltetradecan-1-ol is scarce in the current scientific literature. Therefore, this guide will first detail the established industrial synthesis of 2-Decyltetradecan-1-ol via the Guerbet reaction. Subsequently, a plausible, multi-step synthetic pathway for 4-Decyltetradecan-1-ol will be proposed based on fundamental principles of organic chemistry.

Synthesis of 2-Decyltetradecan-1-ol: The Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures in the presence of a basic catalyst to form a β-alkylated dimer alcohol.[1] For the synthesis of 2-decyltetradecan-1-ol, the starting material is 1-dodecanol (a C12 alcohol).[2][3][4]

The overall reaction is as follows:

2 CH₃(CH₂)₁₁OH → CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃ + H₂O

Reaction Mechanism

The Guerbet reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The aldol adduct dehydrates.

-

Hydrogenation: The α,β-unsaturated aldehyde is then reduced to the saturated branched-chain primary alcohol.[1][5]

A catalyst, typically a combination of a base and a metal, is required to facilitate these steps.[1]

Experimental Protocol: Guerbet Dimerization of 1-Dodecanol

The following is a general experimental protocol for the synthesis of 2-decyl-1-tetradecanol:

-

Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, a temperature controller, a pressure gauge, and a distillation outlet for water removal is charged with 1-dodecanol.

-

Catalyst Addition: A basic catalyst, such as potassium hydroxide (KOH), is added to the reactor. A co-catalyst, often a nickel or copper-based catalyst, may also be added to facilitate the hydrogenation/dehydrogenation steps.[2]

-

Reaction Conditions: The reactor is sealed and purged with an inert gas, such as nitrogen. The mixture is then heated to a temperature range of 220-300°C under pressure.[2] The reaction is stirred vigorously to ensure proper mixing.

-

Water Removal: Water is produced as a byproduct and is continuously removed from the reaction mixture by distillation to drive the equilibrium towards the product.[2]

-

Monitoring and Completion: The reaction progress is monitored by analyzing aliquots for the consumption of the starting alcohol and the formation of the product. The reaction is typically run until a high conversion of the fatty alcohol is achieved (e.g., >90%).[2]

-

Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized and removed. The crude product is then purified by fractional distillation under reduced pressure to isolate the 2-decyl-1-tetradecanol.

Quantitative Data for Guerbet Synthesis of 2-Decyltetradecan-1-ol

| Parameter | Value | Reference |

| Starting Material | 1-Dodecanol | [2][3][4] |

| Catalyst | KOH / Metal co-catalyst | [2] |

| Temperature | 220-300°C | [2] |

| Pressure | Autogenous | - |

| Reaction Time | Several hours | - |

| Conversion of 1-Dodecanol | >90% | [2] |

| Yield of 2-Decyl-1-tetradecanol | Variable, typically >80% | - |

| Purity (after distillation) | >97% | [6] |

Diagram of the Guerbet Reaction Pathway

Caption: Guerbet reaction pathway for the synthesis of 2-Decyltetradecan-1-ol.

Proposed Multi-Step Synthesis of 4-Decyltetradecan-1-ol

The proposed retrosynthetic analysis is as follows: The target molecule, 4-decyltetradecan-1-ol, can be disconnected at the C3-C4 bond. This leads to a C13 aldehyde (tridecanal) and a C11 alkyl magnesium bromide (undecylmagnesium bromide) as key synthons. The resulting secondary alcohol can then be converted to the target primary alcohol. However, a more direct approach to a primary alcohol involves the reaction of a Grignard reagent with an epoxide.

A more straightforward retrosynthesis involves disconnecting the C4-C5 bond, leading to a 4-bromo-1-butanol derivative and a decyl Grignard reagent. However, protecting group chemistry would be required. A more convergent approach is outlined below.

Proposed Synthetic Pathway

This proposed pathway involves the Grignard reaction of decylmagnesium bromide with an appropriate electrophile, followed by further transformations to yield the final product.

-

Step 1: Grignard Reaction. Reaction of undecylmagnesium bromide with ethyl 3-formylpropanoate. This will form the carbon skeleton and introduce a hydroxyl group at the 4-position and an ester at the terminus.

-

Step 2: Reduction of the Ester. The ester group is then reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-hydroxy-4-decyltetradecanoate

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise to initiate the formation of decylmagnesium bromide. The mixture is refluxed until the magnesium is consumed.

-

Grignard Addition: The solution of decylmagnesium bromide is cooled in an ice bath. A solution of ethyl 3-formylpropanoate in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-hydroxy-4-decyltetradecanoate.

Step 2: Synthesis of 4-Decyltetradecan-1,4-diol

-

Reduction: A solution of the crude ester from Step 1 in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0°C.

-

Work-up: After the addition is complete, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude diol.

Step 3: Conversion to 4-Decyltetradecan-1-ol (Not shown in diagram for simplicity, would require selective protection and deoxygenation)

A more direct, albeit still multi-step, approach would be the Grignard addition to a protected 3-butenal derivative, followed by deprotection. The below diagram illustrates a more general Grignard-based approach to building the carbon skeleton.

Quantitative Data for Proposed Synthesis (Hypothetical)

| Parameter | Step 1 | Step 2 |

| Key Reagents | Decylmagnesium bromide, Ethyl 3-formylpropanoate | Lithium aluminum hydride |

| Solvent | Anhydrous diethyl ether | Anhydrous diethyl ether |

| Temperature | 0°C to reflux | 0°C to room temp. |

| Reaction Time | 2-4 hours | 1-3 hours |

| Estimated Yield | 70-85% | 85-95% |

Diagram of Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of 4-Decyltetradecan-1-ol via a Grignard reaction.

Conclusion

The synthesis of 2-decyltetradecan-1-ol is a well-established industrial process primarily achieved through the Guerbet reaction of 1-dodecanol. This method provides a direct and efficient route to this commercially important branched-chain alcohol. In contrast, the synthesis of 4-decyltetradecan-1-ol is not widely reported, necessitating a multi-step approach. The proposed synthetic pathway utilizing a Grignard reaction offers a plausible, albeit more complex, route to this specific isomer. The choice of synthetic method will ultimately depend on the desired isomer and the scale of production. For large-scale manufacturing of a C24 branched primary alcohol, the Guerbet reaction remains the most viable option. For targeted research applications requiring the specific 4-decyl isomer, a multi-step synthesis as outlined would be a necessary undertaking.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

In-depth Technical Guide: 4-Decyltetradecan-1-ol (CAS 123613-13-8)

A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.

Introduction

4-Decyltetradecan-1-ol, with the Chemical Abstracts Service (CAS) number 123613-13-8, is a long-chain primary alcohol. Its chemical structure consists of a tetradecanol backbone substituted with a decyl group at the fourth carbon position. This structure imparts specific physical and chemical properties that are of interest in various industrial and research applications. This technical guide aims to provide a thorough overview of the currently available data on 4-Decyltetradecan-1-ol, with a focus on its chemical and physical properties, potential applications, and the current landscape of scientific research.

Chemical and Physical Properties

The fundamental properties of 4-Decyltetradecan-1-ol are summarized in the table below. These data are compiled from various chemical supplier databases and provide a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| CAS Number | 123613-13-8 | N/A |

| Molecular Formula | C₂₄H₅₀O | [1] |

| Molecular Weight | 354.65 g/mol | [1] |

| Boiling Point | 205-215 °C at 2.7 Torr | [1] |

| Density | 0.839 ± 0.06 g/cm³ | [1] |

| Synonyms | 4-Decyl-1-tetradecanol, 1-Tetradecanol, 4-decyl- | [1] |

Applications

Currently, the primary documented application for 4-Decyltetradecan-1-ol is as a surfactant in the cosmetics industry[1]. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. In cosmetics, they can function as detergents, wetting agents, emulsifiers, foaming agents, and dispersants. The long alkyl chains of 4-Decyltetradecan-1-ol contribute to its surfactant properties, making it suitable for use in various personal care products.

Synthesis and Experimental Protocols

Despite a comprehensive search of scientific literature, no specific, detailed experimental protocols for the synthesis of 4-Decyltetradecan-1-ol (CAS 123613-13-8) are publicly available at this time. General methods for the synthesis of long-chain branched alcohols may be applicable, but specific reaction conditions, catalysts, and purification methods for this particular isomer have not been published in peer-reviewed journals.

Similarly, there is a notable absence of published experimental studies detailing the use of 4-Decyltetradecan-1-ol in biological or other research contexts. This lack of data prevents the inclusion of detailed experimental methodologies in this guide.

Biological Activity and Signaling Pathways

There is currently no available scientific literature describing the biological activity, mechanism of action, or any associated signaling pathways for 4-Decyltetradecan-1-ol. Research into the biological effects of this compound appears to be a nascent or as-yet-unexplored area. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not possible based on the current body of scientific knowledge.

Future Research Directions

The limited availability of in-depth technical and scientific data on 4-Decyltetradecan-1-ol highlights several opportunities for future research. Key areas for investigation could include:

-

Development and optimization of a synthetic route to produce high-purity 4-Decyltetradecan-1-ol.

-

Detailed characterization of its physicochemical properties, including its critical micelle concentration and other surfactant-related parameters.

-

Screening for biological activity , including but not limited to antimicrobial, anti-inflammatory, or cytotoxic effects, which could open avenues for its use in drug development.

-

Toxicological studies to establish a comprehensive safety profile for its use in cosmetic and potentially pharmaceutical applications.

Conclusion

4-Decyltetradecan-1-ol is a chemical compound with established use as a surfactant in the cosmetics industry. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, detailed experimental applications, and biological effects. For researchers, scientists, and drug development professionals, this compound represents an area with considerable potential for novel investigation and discovery. The data presented in this guide, while limited, provides a starting point for such future endeavors. It is important to distinguish this compound from its isomers, such as 2-Decyl-1-tetradecanol, for which more data may be available. As new research emerges, a more comprehensive understanding of 4-Decyltetradecan-1-ol and its potential applications will undoubtedly be developed.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Decyltetradecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Decyltetradecan-1-ol, a branched-chain saturated fatty alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who are working with or interested in this compound. The information presented herein has been compiled from various scientific and chemical data sources.

Introduction

4-Decyltetradecan-1-ol is a long-chain aliphatic alcohol belonging to the class of Guerbet alcohols. Guerbet alcohols are branched, primary alcohols that are typically synthesized through the Guerbet reaction, which involves the dimerization of smaller alcohols at high temperatures. These compounds are noted for their unique properties, including low melting points, high boiling points, excellent thermal and oxidative stability, and good lubricity.[1][2] Due to these characteristics, 4-Decyltetradecan-1-ol and other Guerbet alcohols find applications in various industries, particularly in cosmetics where they function as emollients, viscosity controlling agents, and skin conditioning agents.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Decyltetradecan-1-ol. It is important to note that in various chemical databases, this compound is also referred to as 2-Decyl-1-tetradecanol, with the CAS number 58670-89-6 being the most frequently associated identifier for this structure.[3][4][5] The CAS number 123613-13-8 is also associated with 4-Decyl-1-tetradecanol.[6] For the purpose of this guide, the data presented corresponds to the C24H50O branched alcohol structure.

| Property | Value | Source(s) |

| Molecular Formula | C24H50O | [6][7] |

| Molecular Weight | 354.65 g/mol | [6][7] |

| CAS Number | 123613-13-8 / 58670-89-6 | [3][4][5][6] |

| Appearance | Clear, colorless to almost colorless liquid | [5][8] |

| Melting Point | 17-20 °C | [4][5][8] |

| Boiling Point | 406.7 ± 13.0 °C at 760 mmHg 271-275 °C at 33 mmHg 205-215 °C at 2.7 Torr | [4][5][6][7] |

| Density | 0.8 ± 0.1 g/cm³ 0.842 g/mL at 25 °C | [4][5][6] |

| Flash Point | 135.3 ± 7.9 °C 113 °C 210 °C (open cup) | [5][6] |

| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C 0.1 Pa at 38°C | [5][6] |

| Refractive Index | 1.455 n20/D 1.457 | [4][5][6] |

| LogP (Octanol-Water Partition Coefficient) | 11.32 10.59 at 20°C | [5][6] |

| Solubility | Insoluble in water; soluble in diethyl ether; slightly soluble in ethanol. | [9] |

| pKa | 15.03 ± 0.10 (Predicted) | [5] |

Experimental Protocols

3.1. Determination of Melting Point

The melting point of long-chain alcohols like 4-Decyltetradecan-1-ol can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded. For waxy solids, differential scanning calorimetry (DSC) can also be used to obtain a more precise melting point.

3.2. Determination of Boiling Point

The boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. For high-boiling-point substances like 4-Decyltetradecan-1-ol, vacuum distillation is often employed to prevent decomposition at high temperatures. The boiling point is then reported at a specific pressure.

3.3. Determination of Density

The density of liquid 4-Decyltetradecan-1-ol can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

3.4. Determination of Solubility

Solubility is typically determined by adding a known amount of the solute (4-Decyltetradecan-1-ol) to a known volume of a solvent (e.g., water, ethanol, diethyl ether) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) after separating the undissolved portion. For a substance like 4-Decyltetradecan-1-ol, which is practically insoluble in water, its high LogP value suggests a preference for nonpolar solvents.[5][6]

Visualizations

4.1. Synthesis of Guerbet Alcohols

The following diagram illustrates the general reaction pathway for the synthesis of Guerbet alcohols, the class of compounds to which 4-Decyltetradecan-1-ol belongs.

Caption: Generalized workflow of the Guerbet reaction for the synthesis of branched dimer alcohols.

4.2. Physicochemical Characterization Workflow

The diagram below outlines a logical workflow for the physicochemical characterization of a novel long-chain alcohol like 4-Decyltetradecan-1-ol.

Caption: A logical workflow for the physicochemical characterization of a novel long-chain alcohol.

Conclusion

4-Decyltetradecan-1-ol exhibits the characteristic properties of a Guerbet alcohol, including a low melting point and a high boiling point, which contribute to its liquid state over a wide range of temperatures. Its high molecular weight and long, branched alkyl chain result in very low water solubility and a high octanol-water partition coefficient (LogP), indicating its lipophilic nature. These properties are fundamental to its application in various formulations, particularly in the cosmetics industry, where it functions as an effective emollient and viscosity modifier. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this and similar long-chain branched alcohols.

References

- 1. aocs.org [aocs.org]

- 2. en.dowpol.com [en.dowpol.com]

- 3. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-デシル-1-テトラデカノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-DECYL-1-TETRADECANOL CAS#: 58670-89-6 [m.chemicalbook.com]

- 6. 4-Decyl-1-tetradecanol | CAS#:123613-13-8 | Chemsrc [chemsrc.com]

- 7. 4-Decyl-1-tetradecanol | 123613-13-8 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Decyltetradecan-1-ol: Molecular Structure and Characterization

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Decyltetradecan-1-ol for researchers, scientists, and professionals in drug development.

Molecular Structure

4-Decyltetradecan-1-ol is a long-chain, branched primary alcohol. Its structure consists of a tetradecan-1-ol backbone with a decyl group attached at the fourth carbon position. This structure is characteristic of a Guerbet alcohol, which are β-alkylated dimer alcohols.[1]

Chemical Identifiers:

The presence of branching in the long aliphatic chain significantly influences its physical properties, such as lowering the melting point and increasing fluidity compared to its linear counterparts.[1]

Synthesis Protocol: The Guerbet Reaction

4-Decyltetradecan-1-ol can be synthesized via the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst.[1] The likely starting material for this synthesis would be dodecan-1-ol.

Experimental Protocol:

-

Reactants and Catalyst: Dodecan-1-ol is used as the starting alcohol. A common catalyst system is a combination of a base, such as potassium hydroxide (KOH), and a hydrogenation catalyst, like copper chromite or a palladium-based catalyst.[1][5]

-

Reaction Setup: The reaction is typically carried out in a high-pressure reactor or an apparatus equipped with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.

-

Procedure:

-

The starting alcohol (dodecan-1-ol) and the catalyst are charged into the reactor.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

The mixture is heated to a temperature typically in the range of 200-250°C.

-

The reaction is allowed to proceed for several hours, with continuous removal of water.

-

Progress can be monitored using techniques like Gas Chromatography (GC).

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is neutralized with an acid.

-

The catalyst is removed by filtration.

-

The product is then purified, commonly through vacuum distillation, to separate it from unreacted starting material and byproducts.

-

Predicted Physicochemical Properties and Characterization Data

The following table summarizes the predicted and known physicochemical properties and spectral data for 4-Decyltetradecan-1-ol.

| Property | Value |

| Physical State | Colorless to almost colorless liquid or waxy solid at room temperature.[6][7] |

| Boiling Point | 205-215 °C at 2.7 Torr[2]; 271-275 °C at 33 mmHg[7] |

| Melting Point | 17-20 °C[7] |

| Density | 0.839 ± 0.06 g/cm³[2]; 0.842 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.457[7] |

| ¹H NMR (Predicted) | * ~3.6 ppm (t, 2H, -CH₂OH)[8] * ~1.5 ppm (m, 1H, -CH(CH₂)-) * 1.2-1.4 ppm (br m, large integration, aliphatic -CH₂-) * ~0.9 ppm (t, 6H, terminal -CH₃) |

| ¹³C NMR (Predicted) | * ~65 ppm (-CH₂OH)[8] * ~40 ppm (-CH(CH₂)-) * ~32 ppm (multiple signals, aliphatic -CH₂-) * ~29 ppm (multiple signals, aliphatic -CH₂-) * ~22 ppm (multiple signals, aliphatic -CH₂-) * ~14 ppm (terminal -CH₃) |

| IR Spectroscopy | * O-H Stretch: Broad, strong band around 3200-3500 cm⁻¹ due to hydrogen bonding.[9][10][11][12] * C-H Stretch: Sharp bands around 2850-2960 cm⁻¹ (aliphatic C-H). * C-O Stretch: Strong band around 1050 cm⁻¹ for a primary alcohol.[10][11][13] |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z 354.65 (may be weak or absent). * M-18 (Dehydration): m/z 336 [M-H₂O]⁺.[8] * Alpha-Cleavage: A prominent peak at m/z 31 [CH₂OH]⁺ and other fragmentation patterns characteristic of long-chain branched alcohols.[8][14] |

Experimental Characterization Workflow

The identity and purity of synthesized 4-Decyltetradecan-1-ol would be confirmed through a standard analytical workflow.

References

- 1. aocs.org [aocs.org]

- 2. 4-Decyl-1-tetradecanol | 123613-13-8 [amp.chemicalbook.com]

- 3. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Decyl-1-tetradecanol | CAS#:123613-13-8 | Chemsrc [chemsrc.com]

- 5. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 6. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to the Thermal Stability of 4-Decyltetradecan-1-ol

Disclaimer: Publicly available data on the thermal stability of 4-Decyltetradecan-1-ol is limited. This guide provides a comprehensive overview based on the physicochemical properties of the closely related isomer, 2-Decyltetradecan-1-ol (a Guerbet alcohol), and established principles of thermal analysis for long-chain branched alcohols. The experimental protocols and potential degradation pathways described herein are representative of the methodologies and chemical principles applicable to this class of compounds.

Introduction

4-Decyltetradecan-1-ol is a long-chain, branched primary alcohol. Its high molecular weight, branched structure, and hydroxyl functionality suggest its potential use in various industrial and pharmaceutical applications, including as a surfactant, emollient, or viscosity-controlling agent. For drug development and formulation, understanding the thermal stability of such an excipient is critical. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potential safety concerns. This document outlines the expected thermal behavior of 4-Decyltetradecan-1-ol, provides standard protocols for its analysis, and discusses potential thermal degradation pathways.

Physicochemical Properties

While specific data for 4-Decyltetradecan-1-ol is scarce, the properties of its isomer, 2-Decyltetradecan-1-ol (CAS No. 58670-89-6), serve as a valuable reference point. These properties are crucial for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Data for 2-Decyltetradecan-1-ol

| Property | Value | Source |

| Molecular Formula | C₂₄H₅₀O | [1] |

| Molecular Weight | 354.65 g/mol | [2] |

| Appearance | Liquid at room temperature | [2] |

| Melting Point | 17-20 °C (lit.) | [2] |

| Boiling Point | 271-275 °C @ 33 mmHg (lit.) | [2] |

| Flash Point | 210 °C (open cup) | [3] |

| Density | 0.842 g/mL at 25 °C (lit.) | [2] |

Thermal Stability Analysis

The thermal stability of a compound like 4-Decyltetradecan-1-ol is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, identify intermediate degradation steps, and quantify the amount of residual material.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[4]

While specific TGA/DSC data for 4-Decyltetradecan-1-ol is not available, long-chain alcohols generally exhibit high thermal stability. For instance, TGA analysis of related Guerbet alcohols has been performed in the context of catalyst studies, indicating stability at elevated temperatures.[5][6] The decomposition of long-chain polyesters, for comparison, occurs at temperatures exceeding 400°C.[7] It is anticipated that significant thermal decomposition of 4-Decyltetradecan-1-ol under an inert atmosphere would begin at temperatures well above its boiling point.

Experimental Protocols

The following sections detail standardized protocols for conducting TGA and DSC analyses on a liquid sample such as 4-Decyltetradecan-1-ol. These protocols are based on common industry standards such as those from ASTM.[8][9]

This protocol is designed to determine the thermal decomposition profile of the sample.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a 5-10 mg sample of 4-Decyltetradecan-1-ol into an appropriate TGA crucible (e.g., alumina).[10]

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[12]

-

Record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tpeak).[13]

-

This protocol is used to identify thermal transitions such as melting and boiling.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of 4-Decyltetradecan-1-ol in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.[9]

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Equilibrate the sample at -20 °C.

-

First Heating Scan: Ramp the temperature from -20 °C to 250 °C at a heating rate of 10 °C/min. This scan identifies the melting point and any other endothermic or exothermic events.

-

Cooling Scan: Cool the sample from 250 °C to -20 °C at a rate of 10 °C/min to observe crystallization behavior.

-

Second Heating Scan: Ramp the temperature again from -20 °C to 250 °C at 10 °C/min. This scan is often used to confirm transitions and can reveal information about the sample's thermal history.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the melting temperature (Tm) from the peak of the melting endotherm on the heating scan.

-

Determine the crystallization temperature (Tc) from the peak of the crystallization exotherm on the cooling scan.[9]

-

Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a potential degradation pathway.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

At elevated temperatures, primary alcohols can undergo thermal decomposition through several mechanisms. The most common pathway for long-chain alcohols is dehydration to form an alkene, which can occur via E1 or E2 mechanisms.[14] Another possibility involves free-radical chain reactions, leading to a mixture of smaller alkanes, alkenes, and oxygenated compounds.[15] A simplified, hypothetical dehydration pathway is presented below.

Caption: Hypothetical thermal degradation via dehydration.

Conclusion

References

- 1. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Decyl-1-tetradecanol 97% | 58670-89-6 [sigmaaldrich.com]

- 3. 2-DECYL-1-TETRADECANOL CAS#: 58670-89-6 [m.chemicalbook.com]

- 4. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. infinitalab.com [infinitalab.com]

- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 10. epfl.ch [epfl.ch]

- 11. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Decyltetradecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decyltetradecan-1-ol is a branched-chain primary alcohol belonging to the class of Guerbet alcohols. These alcohols are characterized by their unique branched structure, which imparts distinct physical and chemical properties compared to their linear isomers. This technical guide provides a comprehensive overview of the available scientific literature on 4-decaltetradecan-1-ol and its closely related isomer, 2-decaltetradecan-1-ol, with a focus on their synthesis, properties, and potential biological activities. Due to the limited specific data on the 4-decal isomer, information on the more extensively studied 2-decal isomer and general principles of Guerbet alcohols are included to provide a broader context and potential avenues for research and development.

Chemical and Physical Properties

The properties of 4-decaltetradecan-1-ol and its isomer are summarized in the table below. It is important to note that some discrepancies exist in the reported values, which may be due to variations in measurement conditions or the presence of isomeric impurities.

| Property | 4-Decyltetradecan-1-ol | 2-Decyltetradecan-1-ol | Reference(s) |

| CAS Number | 123613-13-8 | 58670-89-6 | [1][2] |

| Molecular Formula | C24H50O | C24H50O | [1][2] |

| Molecular Weight | 354.65 g/mol | 354.65 g/mol | [1][2] |

| Density | 0.8 ± 0.1 g/cm³ | 0.842 g/mL at 25 °C | [1] |

| Boiling Point | 406.7 ± 13.0 °C at 760 mmHg | 271-275 °C at 33 mmHg | [1] |

| Melting Point | Not Available | 17-20 °C | |

| Flash Point | 135.3 ± 7.9 °C | Not Available | [1] |

| Refractive Index | 1.455 | n20/D 1.457 | [1] |

Synthesis

The primary method for synthesizing 4-decaltetradecan-1-ol and other branched-chain alcohols is the Guerbet reaction.[3][4] This reaction involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.[3][4]

Guerbet Reaction Mechanism

The Guerbet reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The starting alcohol is dehydrogenated to form an aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

-

Dehydration: The α,β-unsaturated aldehyde loses a molecule of water.

-

Hydrogenation: The resulting unsaturated aldehyde is hydrogenated to yield the final branched-chain alcohol.

References

The Guerbet Reaction: A Comprehensive Technical Guide to the Discovery, Synthesis, and Modern Applications of Branched Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Guerbet alcohols, from their serendipitous discovery in the late 19th century to their synthesis and contemporary applications. The document elucidates the core chemistry of the Guerbet reaction, detailing its mechanism and the evolution of catalytic systems. Quantitative data on reaction parameters are systematically presented to facilitate comparison and optimization. Detailed experimental protocols for the synthesis and purification of Guerbet alcohols are provided. Furthermore, this guide explores the emerging role of Guerbet alcohols and their derivatives in drug development, particularly in the design of advanced drug delivery systems. Visualizations of the reaction pathway and a representative experimental workflow are included to enhance understanding.

Discovery and History of Guerbet Alcohols

The discovery of what are now known as Guerbet alcohols is credited to the French chemist Marcel Guerbet. In 1899, Guerbet reported the self-condensation of primary alcohols at high temperatures in the presence of a sodium alkoxide base.[1][2] His initial work involved the conversion of n-butanol into a higher molecular weight, branched alcohol, which was later identified as 2-ethylhexanol.[3][4] This reaction, a novel method for forming carbon-carbon bonds and creating branched-chain alcohols from simpler linear precursors, became known as the Guerbet reaction.[1][3]

Initially, the reaction was of academic interest, but it gained industrial significance with the realization that the resulting β-alkylated dimer alcohols possessed unique physical properties.[4] Compared to their linear counterparts of similar molecular weight, Guerbet alcohols exhibit significantly lower melting points, reduced viscosity, and excellent thermal and oxidative stability.[5][6] These characteristics have made them valuable in applications requiring liquid, stable, and high-molecular-weight alcohols, such as in the formulation of cosmetics, plasticizers, and lubricants.[3][4] While Guerbet is widely recognized for this discovery, there is some historical debate, as Markovnikov claimed to have made a similar observation earlier.[7]

The Guerbet Reaction: Mechanism and Catalysis

The Guerbet reaction is a sophisticated catalytic process that transforms primary or secondary alcohols into their β-alkylated dimer alcohols with the elimination of a water molecule.[4] The reaction is complex, requiring a multifunctional catalytic system that can facilitate a sequence of dehydrogenation, condensation, and hydrogenation steps.[2]

The generally accepted mechanism for the Guerbet reaction proceeds through four key steps:

-

Dehydrogenation (Oxidation): The initial step involves the oxidation of the primary alcohol to its corresponding aldehyde. This is a rate-limiting step and is typically catalyzed by a transition metal.[4][8]

-

Aldol Condensation: Two molecules of the newly formed aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to yield an α,β-unsaturated aldehyde.[2][4]

-

Hydrogenation I: The carbon-carbon double bond of the α,β-unsaturated aldehyde is hydrogenated.

-

Hydrogenation II: The aldehyde group is subsequently reduced back to a primary alcohol, yielding the final β-branched Guerbet alcohol.[4]

The hydrogen required for the hydrogenation steps is generated in situ during the initial dehydrogenation of the starting alcohol.

Side reactions can occur, with the Cannizzaro and Tishchenko reactions being the most common, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid or an ester, respectively.[4][8]

The catalytic systems for the Guerbet reaction can be broadly categorized as homogeneous, heterogeneous, or a combination of both.[2] Early work utilized alkali metal hydroxides or alkoxides as basic catalysts.[4] Modern approaches often employ transition metal catalysts, such as those based on nickel, palladium, copper, rhodium, and iridium, to facilitate the dehydrogenation and hydrogenation steps under milder conditions.[7] Heterogeneous catalysts, including hydrotalcites and metal-doped mixed oxides, are of particular interest for industrial applications due to their ease of separation and potential for continuous processes.

Below is a diagram illustrating the Guerbet reaction mechanism.

Caption: The four-step mechanism of the Guerbet reaction.

Quantitative Data on Guerbet Alcohol Synthesis

The efficiency of the Guerbet reaction is highly dependent on the choice of catalyst, base, temperature, pressure, and reactants. The following tables summarize quantitative data from various studies on the synthesis of Guerbet alcohols, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Synthesis of 2-Ethylhexanol from n-Butanol

| Catalyst | Base | Temperature (°C) | Pressure (bar) | Conversion (%) | Yield (%) | Reference |

| Pd/C | KOH | 195 | Autogenous (7) | - | 30 | [9] |

| Pd/C | KOH | 225 | Slightly elevated | - | 70 | [9] |

| Copper or Palladium precursors | Sodium butoxide | 200 | - | - | Up to 80 mol 2EH/(mol Pd*h) | [10] |

| Ni/Ce-Al2O3 | - | - | - | - | - | [11] |

| Rhodium complex | - | 50-140 | 0.1-30 MPa | - | - | [11] |

Table 2: Synthesis of 1-Butanol from Ethanol

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 1-Butanol (%) | Reference |

| 0.5% Pd-Hydrotalcite | 200 | 30 | 17 | 80 | [12] |

| Mg-Al spinel | 300 | Atmospheric | - | - | [12] |

| CuNi-PMO | 320 | 0.1 MPa | ~15 | ~71 | [13] |

| Cu-PMO | 320 | 0.1 MPa | <20 | ~40 | [13] |

| Thermally decomposed hydrotalcite | 150-500 | 0.1-20.7 MPa | - | - | [14] |

Table 3: Synthesis of Higher Guerbet Alcohols

| Starting Alcohol(s) | Catalyst | Base | Temperature (°C) | Yield (%) | Product(s) | Reference |

| Octan-1-ol and Decan-1-ol | Pd/C | KOH | 200 | 64 | C16-C20 Guerbet alcohols | [9] |

| Pentan-1-ol | - | KOH | 220 | 30 | 2-Propylheptan-1-ol | [9] |

| Ethanol and Isoamyl alcohol | Lanthanum-promoted Ni/Al2O3 | - | - | 94 (EtOH), 87 (IAOH) | C4+ and C7+ alcohols | [5] |

| ABE mixture | Ni-MgO-Al2O3 | - | 700 (reduction temp) | 79.9 | C5-C15 compounds | [15] |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of Guerbet alcohols. These protocols are a synthesis of procedures described in the literature and should be adapted based on the specific reactants and available equipment.

General Procedure for Batch Synthesis of Guerbet Alcohols

Materials:

-

Starting primary or secondary alcohol(s)

-

Base catalyst (e.g., KOH, NaOH, or sodium alkoxide)

-

Hydrogenation/dehydrogenation catalyst (e.g., Pd/C, Raney Nickel)

-

Inert solvent (optional, e.g., toluene, xylene)

-

Inert gas (e.g., Nitrogen, Argon)

Equipment:

-

High-pressure autoclave reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a system for gas inlet/outlet and liquid sampling.

-

Heating mantle or oil bath.

-

Condenser for water removal (if operating at atmospheric pressure).

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Fractional distillation apparatus.

Procedure:

-

Catalyst Preparation and Reactor Charging:

-

If using a heterogeneous catalyst like Pd/C, ensure it is handled under an inert atmosphere if pyrophoric.

-

Charge the autoclave with the starting alcohol(s), the base, and the catalyst. For example, a mixture of octan-1-ol and decan-1-ol, 50% KOH solution, and 5% Pd/C can be used.[9]

-

-

Reaction Setup:

-

Seal the reactor and purge several times with an inert gas to remove air.

-

Pressurize the reactor to the desired initial pressure with the inert gas or, if required, hydrogen.

-

-

Reaction Execution:

-

Begin stirring and heat the reactor to the target temperature (e.g., 195-225 °C).[9]

-

Monitor the reaction progress by observing the pressure changes (due to water formation) and by taking periodic samples for analysis (e.g., by gas chromatography).

-

The reaction is typically run for several hours (e.g., 2-22 hours).[9]

-

If operating at atmospheric pressure, the water formed during the reaction can be continuously removed using a Dean-Stark trap.

-

-

Workup and Purification:

-

After the desired reaction time, cool the reactor to room temperature and carefully vent the pressure.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

Neutralize the base with an acid (e.g., HCl) and wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4).

-

Remove any low-boiling components and solvent (if used) under reduced pressure using a rotary evaporator.

-

Purify the crude Guerbet alcohol by fractional distillation under vacuum to separate it from unreacted starting materials and other byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Procedure for Catalyst Preparation (Example: Cu-Mg-Al Mixed Oxide)

This is an example of a preparation method for a heterogeneous catalyst.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Preparation of Solutions:

-

Prepare an aqueous solution of the metal nitrates (Mg, Al, Cu) in the desired molar ratios.

-

Prepare a separate aqueous solution of sodium carbonate and sodium hydroxide.

-

-

Co-precipitation:

-

Slowly add the metal nitrate solution to the basic solution under vigorous stirring at a constant pH and temperature. This will precipitate the hydrotalcite precursor.

-

-

Aging and Filtration:

-

Age the resulting slurry at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete precipitation and crystallization.

-

Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove residual salts.

-

-

Drying and Calcination:

Applications in Drug Development

While Guerbet alcohols are not typically considered active pharmaceutical ingredients, their unique physicochemical properties make them and their derivatives interesting for applications in drug formulation and delivery. Their branched structure, which imparts liquidity and oxidative stability, can be leveraged to create novel excipients and drug delivery systems.

A promising area of application is in the development of prodrug nanoassemblies.[17] Prodrugs are inactive precursors that are metabolized in the body to release the active drug. In some designs, a hydrophobic moiety is attached to the drug to facilitate self-assembly into nanoparticles. These nanoparticles can improve the drug's solubility, stability, and pharmacokinetic profile.

Branched-chain fatty alcohols, structurally analogous to Guerbet alcohols, have been used as the hydrophobic "assembly module" in docetaxel-based prodrugs.[17] The branched chains provide greater steric hindrance compared to linear chains, which can enhance the self-assembly process and the stability of the resulting nanoparticles. The length of the carbon chain of the branched alcohol can be tuned to balance the efficacy and safety of the drug delivery system.[17] For instance, a C20 branched alcohol was found to provide an optimal balance for docetaxel prodrug nanoassemblies.[17]

Guerbet esters, formed by the esterification of Guerbet alcohols with acids, are another class of derivatives with potential applications in topical and transdermal drug delivery due to their emollient properties and ability to act as penetration enhancers.[1][18]

The following diagram outlines a general workflow for the synthesis and evaluation of a Guerbet alcohol-based prodrug.

Caption: A workflow for developing Guerbet alcohol-based prodrugs.

Conclusion

The Guerbet reaction, since its discovery over a century ago, has evolved from a chemical curiosity to a robust and versatile method for synthesizing branched-chain alcohols. The unique properties of Guerbet alcohols have cemented their importance in various industries, particularly in cosmetics and lubricants. For researchers and drug development professionals, the potential of Guerbet alcohols and their derivatives as components of advanced drug delivery systems presents an exciting frontier. Their tunable properties, inherent stability, and capacity for self-assembly offer a valuable tool in the design of novel therapeutics with improved efficacy and safety profiles. Further research into the biological interactions and formulation possibilities of these unique branched structures is warranted.

References

- 1. G-66 Guerbet ester - Lubrizol [lubrizol.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Fatty alcohols | Cyberlipid [cyberlipid.gerli.com]

- 4. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. US9840449B2 - Guerbet alcohols and methods for preparing and using same - Google Patents [patents.google.com]

- 7. aocs.org [aocs.org]

- 8. researchgate.net [researchgate.net]

- 9. US20120220806A1 - Method For Producing Guerbet Alcohols - Google Patents [patents.google.com]

- 10. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 13. research.rug.nl [research.rug.nl]

- 14. US20100160693A1 - Process for producing guerbet alcohols using water tolerant basic catalysts - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Kinetic and process modeling of Guerbet coupling chemistry over Cu–Mg–Al mixed oxides - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00045A [pubs.rsc.org]

- 17. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ulprospector.com [ulprospector.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Decyltetradecan-1-ol

Introduction

This document provides a detailed protocol for the synthesis of 2-decyltetradecan-1-ol, a branched-chain primary alcohol. It is important to note that the requested "4-Decyltetradecan-1-ol" is not the typical product of a standard Guerbet reaction from a single precursor alcohol. The Guerbet reaction, an autocondensation of a primary aliphatic alcohol, results in a β-alkylated dimer. Therefore, the dimerization of 1-dodecanol (a C12 alcohol) yields 2-decyltetradecan-1-ol (a C24 alcohol). This protocol is based on the well-established Guerbet reaction, which is of significant industrial interest for producing valuable, oily alcohols from simpler feedstocks.[1] These Guerbet alcohols are known for their low melting points and excellent fluidity compared to their linear isomers, making them useful in cosmetics, plasticizers, and lubricants.[2][3] The synthesis involves a catalytic process at elevated temperatures requiring both a base and a hydrogenation catalyst.[1][4][5]

Reaction Scheme

The overall reaction for the synthesis of 2-decyltetradecan-1-ol from 1-dodecanol is as follows:

2 x CH₃(CH₂)₁₁OH → CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃ + H₂O

(1-Dodecanol → 2-Decyltetradecan-1-ol + Water)

Experimental Protocol

This protocol is adapted from established procedures for the Guerbet condensation of long-chain fatty alcohols.

Materials:

-

1-Dodecanol (≥98%)

-

Potassium Hydroxide (KOH), granular or flakes

-

Copper-Nickel on Alumina catalyst (or Raney Nickel)

-

Nitrogen gas (high purity)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (for filtration)

Equipment:

-

High-pressure reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and a Dean-Stark trap or similar water removal apparatus.

-

Heating mantle or oil bath

-

Distillation apparatus for vacuum distillation

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reactor Setup:

-

Ensure the high-pressure reactor is clean and dry.

-

Charge the reactor with 1-dodecanol, potassium hydroxide, and the copper-nickel catalyst. For a representative reaction, use a molar ratio of approximately 100:2:0.1 of 1-dodecanol:KOH:catalyst.

-

Seal the reactor.

-

-

Inerting the Atmosphere:

-

Purge the reactor with nitrogen gas for 15-20 minutes to remove any residual air and moisture.

-

Pressurize the reactor with nitrogen to approximately 2-3 bar.

-

-

Reaction:

-

Begin stirring the reaction mixture at a moderate speed.

-

Heat the reactor to 220-250°C. The reaction is typically conducted at elevated temperatures.[1][6]

-

Maintain this temperature and monitor the reaction pressure. Water will be formed as a byproduct and should be collected in the Dean-Stark trap to drive the reaction to completion.

-

The reaction time can vary, but a duration of 8-12 hours is a reasonable starting point. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete (as determined by GC or time), cool the reactor to room temperature.

-

Carefully vent the reactor.

-

Dilute the crude reaction mixture with toluene.

-

Filter the mixture through a pad of diatomaceous earth to remove the catalyst and any precipitated potassium carboxylate salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl to neutralize the excess KOH, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

-

Final Purification:

-

The crude product is then purified by vacuum distillation to separate the desired 2-decyltetradecan-1-ol from any unreacted 1-dodecanol and other byproducts. The boiling point of 2-decyltetradecan-1-ol is reported to be 271-275 °C at 33 mmHg.[7]

-

Quantitative Data Summary

The following table provides a summary of the quantitative data for a representative synthesis of 2-decyltetradecan-1-ol.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Dodecanol | 1 mole (186.34 g) | Starting material |

| Potassium Hydroxide (KOH) | 0.02 moles (1.12 g) | Base catalyst |

| Cu-Ni/Al₂O₃ Catalyst | ~0.001 moles | Hydrogenation/dehydrogenation catalyst |

| Reaction Conditions | ||

| Temperature | 220-250 °C | Typical range for Guerbet reaction of fatty alcohols[1][6] |

| Pressure | Autogenous (will increase with H₂O formation) | Initially purged with N₂ |

| Reaction Time | 8-12 hours | Monitor by GC for completion |

| Product Information | ||

| Product Name | 2-Decyltetradecan-1-ol | IUPAC Name[8] |

| CAS Number | 58670-89-6 | [8] |

| Molecular Formula | C₂₄H₅₀O | [8] |

| Molecular Weight | 354.65 g/mol | [7] |

| Theoretical Yield | 0.5 moles (177.33 g) | Based on 2:1 stoichiometry of starting material to product |

| Expected Purity | >97% after distillation |

Visualizations

Guerbet Reaction Mechanism

The synthesis of 2-decyltetradecan-1-ol proceeds through a four-step Guerbet reaction mechanism.[1] This involves the initial dehydrogenation of the alcohol to an aldehyde, followed by an aldol condensation of two aldehyde molecules. The resulting α,β-unsaturated aldehyde then undergoes dehydration and subsequent hydrogenation to yield the final branched-chain alcohol.

Caption: The four main steps of the Guerbet reaction mechanism.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 2-decyltetradecan-1-ol.

Caption: A simplified workflow for the synthesis of 2-Decyltetradecan-1-ol.

References

- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 5. EP2913319A1 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 6. EP1003700B1 - Method for producing metal-free guerbet alcohols - Google Patents [patents.google.com]

- 7. 2-デシル-1-テトラデカノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Decyltetradecanol | C24H50O | CID 93875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Guerbet Reaction Conditions for Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

The Guerbet reaction is a cornerstone of alcohol chemistry, enabling the synthesis of β-alkylated dimer alcohols from primary alcohols. This self-condensation reaction is particularly valuable for converting linear long-chain alcohols into branched, higher molecular weight alcohols, known as Guerbet alcohols. These products exhibit unique physical properties, such as low melting points and excellent lubricity, making them highly desirable in various industrial applications, including cosmetics, plasticizers, and surfactants.[1][2]

This document provides a detailed overview of the reaction conditions for the Guerbet reaction of long-chain alcohols (C8 and higher), a summary of quantitative data from various studies, and comprehensive experimental protocols.

Reaction Conditions for Guerbet Dimerization of Long-Chain Alcohols

The Guerbet reaction is typically conducted at elevated temperatures, ranging from 180 to 360 °C, often in a sealed reactor to maintain pressure.[1] The reaction necessitates the presence of an alkali metal hydroxide or alkoxide as a base and frequently employs a hydrogenation catalyst to facilitate the hydrogen transfer steps.[1] The choice of catalyst and reaction conditions significantly influences the reaction rate and the yield of the desired Guerbet alcohol.

The following table summarizes various reported conditions for the Guerbet reaction with different long-chain alcohols.

| Starting Alcohol(s) | Base Catalyst & Loading | Co-Catalyst & Loading | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| 1-Decanol | Potassium Hydroxide (1.5% w/w) | Unsupported Copper-Nickel (80/20) (0.005% w/w) | 220 | 4 | Autogenous | 88.2 | US4518810A |

| 1-Decanol | Potassium Hydroxide | Nickel on Alumina (39% Ni) | 220 | 10 | Autogenous | 85.4 | US4518810A |

| 1-Decanol | Potassium Hydroxide | Copper Chromite + Raney Nickel | 220 | 8 | Autogenous | 83.0 | US4518810A |

| 1-Octanol / 1-Decanol Mixture | 50% aq. KOH (2.2% w/w) | - | 235 | 4 | Slightly Elevated | 64 | US20120220806A1 |

| 1-Octanol / 1-Decanol Mixture | 50% aq. KOH (2.2% w/w) | Pd/C (0.16% w/w) | 225 | 2 | Slightly Elevated | 70 | US20120220806A1 |

| C12-C18 Fatty Alcohols | NaOH or KOH | - | 220-300 | Until >50% conversion | Atmospheric (N₂ purge) | >50 | US9605198B2 |

| Stearyl Alcohol (C18) | Potassium Hydroxide | - | - | - | - | 91.9 | US4518810A |

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for performing the Guerbet reaction with long-chain alcohols in a laboratory setting.

Protocol 1: Guerbet Reaction of 1-Decanol using a Copper-Nickel Co-catalyst

This protocol is adapted from a patented procedure demonstrating high yield.

Materials:

-

1-Decanol (purity >99%)

-

Potassium Hydroxide (KOH), granular

-

Unsupported Copper-Nickel catalyst (80/20 weight ratio)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for reaction, distillation, and filtration

Procedure:

-

Reactor Setup: A reaction vessel equipped with a mechanical stirrer, a thermometer, a condenser with a water trap (e.g., Dean-Stark apparatus), and a nitrogen inlet is charged with 505g of 1-decanol.

-

Catalyst Addition: To the stirred alcohol, add 7.5g of granular potassium hydroxide and 0.025g of the unsupported copper-nickel catalyst.

-

Inerting: The reactor is purged with nitrogen to establish an inert atmosphere.

-

Reaction: The mixture is heated to 220°C with vigorous stirring. The reaction progress is monitored by the collection of water in the trap. The reaction is considered complete when water formation ceases. For this specific example, the reaction time was 4 hours.

-

Cooling and Filtration: After the reaction is complete, the mixture is cooled to room temperature. The solid co-catalyst and precipitated potassium carboxylates are removed by filtration.

-

Purification: The filtrate is then subjected to distillation under reduced pressure to isolate the 2-octyl-1-dodecanol product.

Protocol 2: Guerbet Reaction of a Mixture of C8/C10 Alcohols with a Palladium Co-catalyst

This protocol is based on a patented example for mixed Guerbet alcohol synthesis.

Materials:

-

Mixture of 1-octanol and 1-decanol

-

Potassium Hydroxide (KOH), 50% aqueous solution

-

Palladium on Carbon (Pd/C) catalyst

-

Nitrogen gas

-

Reaction apparatus as described in Protocol 1

Procedure:

-

Reactant Charging: A suitable reaction vessel is charged with 2540g of a mixture of 1-octanol and 1-decanol.

-

Catalyst and Base Addition: 70g of a 50% aqueous KOH solution and 5g of Pd/C are added to the alcohol mixture.

-

Reaction Conditions: The stirred mixture is heated to 225°C under a slightly elevated pressure. The water formed during the reaction is continuously removed. The reaction is maintained at this temperature for 2 hours.

-

Work-up: After cooling the reaction mixture, the desired Guerbet alcohols can be isolated from the reaction mixture through fractional distillation under vacuum.

Visualizations

Reaction Mechanism

The Guerbet reaction proceeds through a four-step mechanism: (1) oxidation of the alcohol to an aldehyde, (2) aldol condensation of two aldehyde molecules, (3) dehydration of the aldol adduct to an α,β-unsaturated aldehyde, and (4) hydrogenation of the unsaturated aldehyde to the final β-alkylated dimer alcohol.[1]

Caption: The four-step reaction mechanism of the Guerbet reaction.

Experimental Workflow

The general workflow for a typical Guerbet reaction experiment involves preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent purification of the product.

Caption: General experimental workflow for the Guerbet reaction.

References

Analytical methods for "4-Decyltetradecan-1-ol" quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Decyltetradecan-1-ol is a long-chain, branched primary alcohol, classified as a Guerbet alcohol. These alcohols are of significant interest in various industries, including cosmetics, lubricants, and pharmaceuticals, due to their unique properties such as low volatility, excellent thermal stability, and biodegradability. Accurate and precise quantification of 4-Decyltetradecan-1-ol is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides detailed analytical methods and protocols for the quantification of 4-Decyltetradecan-1-ol, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of long-chain alcohols.[1][2][3][4][5]

Analytical Methods Overview

The quantification of long-chain alcohols like 4-Decyltetradecan-1-ol typically involves sample preparation followed by chromatographic analysis. Gas chromatography (GC) is the most common technique employed for the analysis of these compounds. Due to the high boiling point and potential for thermal degradation of long-chain alcohols, derivatization is often employed to increase their volatility and improve chromatographic peak shape.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.[1][2] The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for non-volatile or thermally labile compounds. For long-chain alcohols, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection by common HPLC detectors.[6]

Experimental Protocols

Protocol 1: Quantification of 4-Decyltetradecan-1-ol by GC-MS

This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of 4-Decyltetradecan-1-ol.

1. Sample Preparation (Solid-Liquid Extraction)